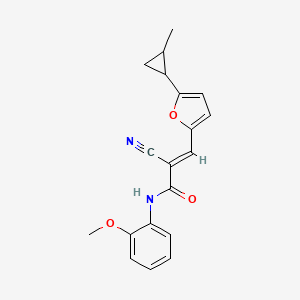![molecular formula C17H19N5OS4 B2808217 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 1209982-69-3](/img/structure/B2808217.png)
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C17H19N5OS4 and its molecular weight is 437.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Compounds with structural elements similar to the queried chemical have shown significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-oxadiazole and thiadiazole have exhibited good antibacterial activity against specific strains such as Rhizobium radiobacter, indicating their potential as leads for developing new antimicrobial agents (Tumosienė et al., 2012).
Anticancer and Photodynamic Therapy
Certain derivatives, especially those incorporating thiadiazole rings, have been explored for their anticancer properties and as photosensitizers in photodynamic therapy. For example, zinc phthalocyanine derivatives substituted with thiadiazole have demonstrated high singlet oxygen quantum yield, making them suitable for Type II photodynamic cancer therapy applications (Pişkin et al., 2020).
Herbicidal Activity
The structural framework similar to the query compound has been employed in the design of novel herbicides. Compounds containing pyrimidine and thiadiazole rings have shown selective herbicidal activity against specific plant species, providing a basis for the development of new agricultural chemicals (Liu & Shi, 2014).
Glucocorticoid Receptor Modulation
Heterocyclic compounds incorporating elements like thiadiazole have been studied for their potential to modulate the glucocorticoid receptor, indicating applications in the treatment of inflammation and other disorders related to glucocorticoid function (Xiao et al., 2013).
Antioxidant and Anti-inflammatory Activities
Derivatives with oxadiazol and thiadiazol rings have been evaluated for their antioxidant and anti-inflammatory activities, suggesting their utility in developing therapies for diseases caused by oxidative stress and inflammation (Sravya et al., 2019).
Eigenschaften
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS4/c1-10-13(11(2)19-15(18-10)24-3)6-7-14(23)20-16-21-22-17(27-16)26-9-12-5-4-8-25-12/h4-5,8H,6-7,9H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFWLJCEIZESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NN=C(S2)SCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B2808135.png)
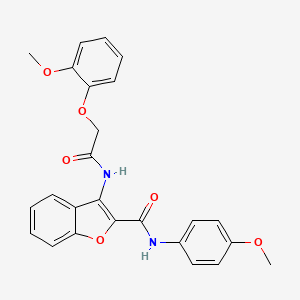
![6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808137.png)
methane](/img/structure/B2808139.png)
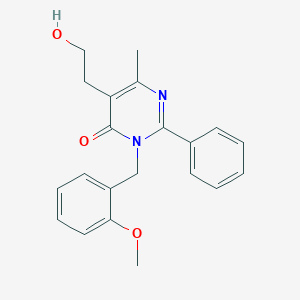
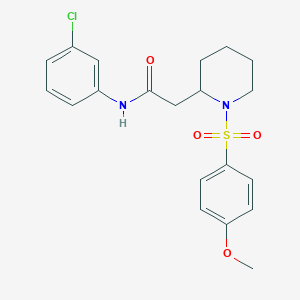
![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2808144.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide](/img/structure/B2808150.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2808153.png)
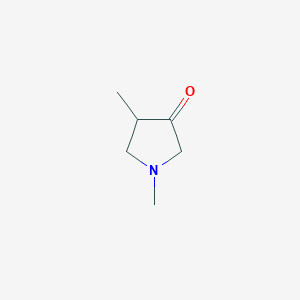
![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)
